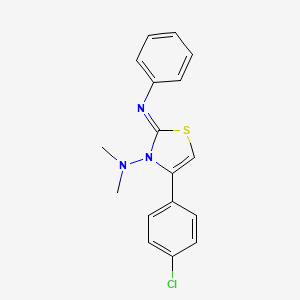
(2Z)-4-(4-chlorophenyl)-N,N-dimethyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-4-(4-CHLOROPHENYL)-N,N-DIMETHYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-AMINE is a heterocyclic compound that features a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenyl and chlorophenyl groups, along with the thiazole ring, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(4-CHLOROPHENYL)-N,N-DIMETHYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-AMINE typically involves the condensation of appropriate thioamides with chlorophenyl and phenyl derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazole ring. Specific details on the reaction conditions, such as temperature and solvents used, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-(4-CHLOROPHENYL)-N,N-DIMETHYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or copper complexes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(2Z)-4-(4-CHLOROPHENYL)-N,N-DIMETHYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: In materials science, the compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which (2Z)-4-(4-CHLOROPHENYL)-N,N-DIMETHYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-AMINE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and phenyl groups allow the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2Z)-4-(4-BROMOPHENYL)-N,N-DIMETHYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-AMINE: Similar structure but with a bromine atom instead of chlorine.
(2Z)-4-(4-METHOXYPHENYL)-N,N-DIMETHYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-AMINE: Contains a methoxy group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (2Z)-4-(4-CHLOROPHENYL)-N,N-DIMETHYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-AMINE imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents .
Properties
Molecular Formula |
C17H16ClN3S |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N,N-dimethyl-2-phenylimino-1,3-thiazol-3-amine |
InChI |
InChI=1S/C17H16ClN3S/c1-20(2)21-16(13-8-10-14(18)11-9-13)12-22-17(21)19-15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI Key |
UTCAUFBQVFIHRN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















